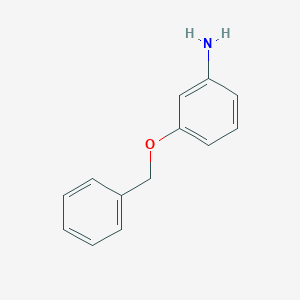

3-Benzyloxyaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFOKFDBICQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022156 | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-26-0 | |

| Record name | 3-(Benzyloxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyloxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZYLOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 3 Benzyloxyaniline and Its Precursors

Established Synthetic Routes to 3-Benzyloxyaniline: Reagents and Conditions

Traditional syntheses of this compound primarily rely on two robust and well-documented approaches: the benzylation of a pre-functionalized aniline (B41778) derivative and the reduction of a corresponding nitroaromatic precursor.

A common and effective strategy involves the selective O-alkylation of 3-aminophenol (B1664112). Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, direct benzylation is often non-selective. To overcome this, a protection-alkylation-deprotection sequence is employed.

One established method involves the initial protection of the amino group of 3-aminophenol by condensation with benzaldehyde (B42025) to form a Schiff base (an imine). researchgate.net This temporarily masks the amine's reactivity, allowing for the subsequent selective benzylation of the hydroxyl group using benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. researchgate.net The final step is the hydrolysis of the imine, typically under acidic conditions, to regenerate the free amino group and yield the desired this compound. researchgate.net A similar approach involves protecting the amino group as an acetamide (B32628). mdpi.comacs.org The synthesis proceeds by acetylating 3-aminophenol, followed by benzylation of the phenolic hydroxyl group, and finally, deprotection of the acetamide to reveal the aniline. acs.org

A summary of this synthetic approach is presented below:

Table 1: Benzylation Approach for this compound Synthesis| Step | Starting Material | Key Reagents | Intermediate/Product | General Conditions |

|---|---|---|---|---|

| 1. Protection | 3-Aminophenol | Benzaldehyde or Acetic Anhydride | N-Benzylidene-3-aminophenol or 3-Acetamidophenol | Methanol (B129727), room temp or reflux researchgate.netacs.org |

| 2. Benzylation | Protected Aminophenol | Benzyl bromide, K₂CO₃ | N-Benzylidene-3-benzyloxyaniline or 3-(Benzyloxy)acetanilide | Acetone, reflux researchgate.netmdpi.com |

| 3. Deprotection | Benzylated Intermediate | Acid (e.g., HCl) or Base (e.g., NaOH) | This compound | Hydrolysis researchgate.netacs.org |

Reductive methods provide an alternative and widely used pathway to this compound. This strategy typically begins with the benzylation of 3-nitrophenol (B1666305) to form 1-benzyloxy-3-nitrobenzene. This intermediate is then subjected to a reduction reaction that selectively converts the nitro group into an amine.

Several reduction systems are effective for this transformation:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of 1-benzyloxy-3-nitrobenzene to this compound under a hydrogen atmosphere. nih.gov Studies have shown that this method can achieve a 100% yield of the target product under optimized conditions, such as medium temperature and low pressure. nih.gov

Chemical Reduction: Various chemical reducing agents can be employed. An in-situ prepared nickel boride (Ni-B) catalyst, generated from NiCl₂ and sodium borohydride (B1222165) (NaBH₄), is effective for the reduction of nitroarenes. thieme-connect.com A modern, metal-free approach utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the reducing agent in a methanol/water solvent system with a base like NaOH, achieving rapid and high-yield conversion of the nitro group to an amine. doi.org This method is notable for its compatibility with various functional groups, including the benzyloxy group. doi.org

Benzylation of Aniline Derivatives

Advanced Catalytic Methods in this compound Synthesis

Modern organic synthesis has increasingly focused on the development of powerful catalytic systems that offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. wikipedia.orgnumberanalytics.com This reaction has broad utility for synthesizing aryl amines and could be strategically applied to produce this compound. wikipedia.org A potential route would involve the coupling of an aryl halide, such as 1-bromo-3-(benzyloxy)benzene, with an ammonia (B1221849) equivalent.

The key components of this catalytic cycle are:

Palladium Precatalyst: Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. jkchemical.comnih.gov

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Ligands like Xantphos, BINAP, and P(t-Bu)₃ facilitate the key steps of oxidative addition and reductive elimination. jkchemical.comnih.govnrochemistry.com

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) is required to deprotonate the amine or ammonia equivalent. jkchemical.comnih.gov

Ammonia Source: As direct coupling with ammonia gas can be challenging, ammonia equivalents are often used. Lithium bis(trimethylsilyl)amide has been successfully used as an ammonia surrogate in palladium-catalyzed reactions to convert aryl halides into primary anilines. nih.gov

Table 2: Key Components for Buchwald-Hartwig Synthesis of this compound

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Aryl Halide | 1-Bromo-3-(benzyloxy)benzene | Electrophilic partner |

| Ammonia Equivalent | Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | Nucleophilic partner (amine source) nih.gov |

| Palladium Catalyst | Pd(dba)₂, Pd(OAc)₂ | Facilitates C-N bond formation jkchemical.comnih.gov |

| Phosphine Ligand | P(t-Bu)₃, Xantphos, BINAP | Stabilizes Pd and promotes catalysis jkchemical.comnrochemistry.com |

| Base | NaOt-Bu, LiN(SiMe₃)₂ | Amine deprotonation jkchemical.com |

| Solvent | Toluene (B28343), Dioxane | Reaction medium jkchemical.com |

In response to the cost and potential toxicity of heavy metals, metal-free and organocatalytic synthetic methods are gaining prominence. These approaches offer greener and often more sustainable alternatives.

A significant advancement in this area is the metal-free reduction of nitroaromatics. As previously mentioned, the use of bis(pinacolato)diboron (B₂pin₂) provides an efficient pathway to anilines from nitro compounds without requiring a transition metal catalyst. doi.org The reaction proceeds rapidly at moderate temperatures (50 °C) in a simple alcohol-water solvent system. doi.org This method's high chemoselectivity makes it particularly suitable for substrates like 1-benzyloxy-3-nitrobenzene, where other functional groups must remain intact. doi.org Other research has explored the use of organocatalysts for the chemoselective reduction of nitroarenes, highlighting a move towards more sustainable synthetic chemistry. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

Optimization of Reaction Parameters for Efficient and Scalable Synthesis of this compound

Optimizing reaction parameters is critical for transitioning a synthetic procedure from a laboratory scale to an efficient, cost-effective, and scalable industrial process. Key parameters include catalyst selection, solvent, temperature, and reaction time.

Catalyst and Conditions: In reductive hydrogenation, the choice of catalyst and conditions is paramount. For the reduction of 1-benzyloxy-3-nitrobenzene, palladium on carbon has been shown to be superior to a nickel catalyst, providing a quantitative yield without side products under optimized temperature and pressure. nih.gov

Solvent Effects: The reaction solvent can significantly influence reaction rates and outcomes. In acid-catalyzed amination reactions, studies have shown that polar solvents like water and methanol can lead to higher reaction rates compared to less polar solvents, likely due to their ability to stabilize the polar transition state. preprints.org However, the choice must be made carefully, as protic solvents like methanol can sometimes lead to undesired solvolysis side products. preprints.org Water has been identified as a practical and effective solvent for certain amination processes, which is a significant advantage from an environmental and cost perspective. preprints.org

Reaction Time and Temperature: Investigations into the synthesis of this compound derivatives have demonstrated that reaction times can be significantly influenced by temperature. For instance, in certain acid-catalyzed aminations, reactions can be completed within 6 hours at a controlled temperature, leading to high isolated yields (e.g., 87%). acs.orgpreprints.org Careful control of temperature is essential to maximize product formation while minimizing degradation or the formation of byproducts.

Solvent Effects in Amination Reactions Involving this compound

The choice of solvent is a critical parameter in amination reactions, significantly influencing reaction rates, yields, and even the feasibility of the transformation. In the context of reactions where this compound acts as a nucleophile, such as in the synthesis of N-aryl pyrimidines, the solvent's properties play a pivotal role.

A study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aniline derivatives, including this compound, systematically evaluated the effect of different solvents. acs.orgnih.govpreprints.org The reaction was tested in various alcohols (methanol, ethanol, 2-propanol, tert-butanol) and water. Results indicated that more polar solvents, which can better stabilize the polar transition state of the nucleophilic aromatic substitution, generally lead to higher reaction rates. acs.orgnih.govpreprints.org

Of the solvents tested, water demonstrated the highest initial reaction rate, followed by the alcoholic solvents. nih.gov For instance, in the reaction to form N-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using water as the solvent at 80°C with a catalytic amount of HCl allowed the reaction to reach full conversion within six hours, affording the product in high yield. acs.orgnih.govpreprints.org In contrast, reactions in methanol (MeOH) showed some degree of solvolysis, where the solvent itself acts as a nucleophile, creating an undesired ether side-product. acs.orgnih.gov For substrates with poor solubility in water, a switch to an alcoholic solvent like 2-propanol proved beneficial, enabling full conversion where the reaction in water was sluggish. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination is another key method where solvent choice is crucial. researchgate.netwhiterose.ac.uk Typical solvents for these cross-coupling reactions include toluene, dioxane, and tetrahydrofuran (B95107) (THF), often chosen for their ability to dissolve the reactants and maintain the stability and activity of the palladium catalyst complex. whiterose.ac.ukjkchemical.com For example, the synthesis of related aryl amines via Buchwald-Hartwig coupling often employs toluene or dioxane at elevated temperatures (e.g., 110°C). The selection between these solvents can influence the solubility of intermediates and the efficiency of the catalytic cycle. More recently, 2,2,5,5-tetramethyloxolane (TMO) has been explored as a bio-derived alternative solvent for Buchwald-Hartwig aminations, showing comparable or even higher yields than toluene in certain cases. whiterose.ac.uk

Table 1: Effect of Solvent on the Acid-Catalyzed Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline This table illustrates the general effect of solvent polarity on a model amination reaction, with findings applicable to nucleophiles like this compound.

| Solvent | Relative Initial Rate | Side-Products Noted |

| Water | Highest | Minimal hydrolysis |

| Methanol | High | Solvolysis (5% after 22h) acs.orgnih.gov |

| Ethanol | High | Minimal solvolysis |

| 2-Propanol | Moderate | None noted |

| tert-Butanol | Low | None noted |

| DMF | Low | None noted |

| Data derived from studies by Dahlin et al. acs.orgnih.govpreprints.org |

Temperature and Pressure Influence on Reaction Kinetics and Yields

Temperature and pressure are fundamental parameters that control reaction kinetics and equilibrium, thereby affecting product yield and purity. In the synthesis of this compound, particularly from its nitroaromatic precursor, these factors are carefully controlled to ensure efficient and safe operation.

One common synthetic route to this compound is the catalytic hydrogenation of 3-benzyloxynitrobenzene. This reduction is typically an exothermic process where temperature control is essential. A patent describing this transformation specifies a reaction temperature range of 0 to 300°C, with a preferred range of 20 to 200°C. epo.org Operating within the optimal temperature range ensures a sufficient reaction rate without promoting side reactions or thermal degradation of the product. For instance, a specific example shows the reaction proceeding at room temperature under a hydrogen gas atmosphere, yielding the desired this compound. epo.org

Pressure, particularly in gas-phase reactions like hydrogenation, directly influences the concentration of the gaseous reactant (H₂) in the liquid phase, thereby affecting the reaction rate. The process is generally conducted at pressures ranging from atmospheric (0.1 MPa) up to 10 MPa, with a preferred range of 0.1 to 2 MPa. epo.org Higher pressures increase the rate of hydrogenation but also necessitate more robust and costly equipment, representing a trade-off between reaction speed and capital expenditure.

In other synthetic steps, such as those involving thermal rearrangements, high temperatures and pressures may be required, although such conditions can make a process less economical and pose safety concerns. google.com For Buchwald-Hartwig aminations, reaction temperatures typically range from ambient (25°C) to over 100°C, depending on the reactivity of the aryl halide and the chosen catalyst system. jkchemical.com Microwave-assisted synthesis can be employed to reach higher temperatures and pressures rapidly, often reducing reaction times from many hours to just a few minutes or an hour. diva-portal.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. methodist.edu.injetir.org In the synthesis of this compound and its precursors, these principles are manifest in efforts to improve solvent selection, maximize atom economy, and minimize waste. nih.gov

Solvent Minimization and Water as a Reaction Medium

One of the core tenets of green chemistry is the reduction or replacement of hazardous organic solvents. methodist.edu.inpaperpublications.org Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent studies have demonstrated the viability of water as a solvent for amination reactions that traditionally use volatile organic compounds.

As detailed in section 2.3.1, the acid-catalyzed amination of 4-chloropyrrolopyrimidines with this compound can be performed effectively in water. acs.orgnih.govpreprints.org This approach not only avoids hazardous solvents but can also accelerate the reaction due to water's high polarity. nih.gov The use of water as the primary solvent led to high yields (87%) of the desired N-arylated product. nih.govpreprints.org Furthermore, aminations of aryl bromides have been successfully conducted in water at room temperature using a surfactant to create micelles, which act as nanoreactors, thereby avoiding the need for organic solvents altogether. nih.gov

Solvent minimization is another key strategy. Solvent-free protocols for Buchwald-Hartwig aminations have been shown to be highly effective, completely eliminating the solvent from the reaction mixture. jkchemical.com While not yet specifically documented for this compound, these approaches represent a frontier in green synthesis.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. paperpublications.orgdynamicscience.com.au Synthetic routes with high atom economy are inherently "greener" as they generate less waste.

When evaluating synthetic routes to this compound, addition reactions are generally superior to substitution reactions in terms of atom economy.

High Atom Economy Route: The reduction of 3-(benzyloxy)nitrobenzene to this compound via catalytic hydrogenation (an addition reaction) has a theoretical atom economy approaching 100%, with water being the only byproduct when using certain reducing agents. epo.org

Lower Atom Economy Route: The synthesis via benzylation of 3-aminophenol using benzyl bromide and a base like potassium carbonate is a substitution reaction. This process generates stoichiometric amounts of salt byproduct (e.g., potassium bromide and bicarbonate), significantly lowering the atom economy. paperpublications.org

Waste reduction is also achieved through the use of catalysis. dynamicscience.com.au Palladium-catalyzed reactions, such as Buchwald-Hartwig amination, require only a small amount of catalyst (e.g., 0.5-1 mol%) to facilitate the transformation, avoiding the large quantities of stoichiometric reagents that would otherwise be needed. researchgate.netwhiterose.ac.uk The development of highly active catalysts allows for lower catalyst loadings, further reducing waste and cost. whiterose.ac.uk One-pot cascade syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, also serve as an effective waste reduction strategy by minimizing solvent use for workup and purification. nih.govorgsyn.org

Advanced Reaction Chemistry and Derivatization Strategies of 3 Benzyloxyaniline

Nucleophilic Aromatic Substitution Reactions Utilizing 3-Benzyloxyaniline

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. byjus.comlibretexts.org For these reactions to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.orgphiladelphia.edu.jo this compound, with its electron-donating benzyloxy and amino groups, does not inherently favor traditional SNA reactions where it acts as the substrate. Instead, the amino group of this compound serves as a potent nucleophile in SNA reactions with suitably activated aromatic or heteroaromatic systems.

An example of this reactivity is the amination of 4-chloropyrrolopyrimidines. In a specific instance, this compound was reacted with a 4-chloropyrrolopyrimidine derivative in water under acidic conditions, yielding the corresponding N-substituted product in high yield (87%). acs.org This reaction highlights the nucleophilic character of the aniline (B41778) nitrogen in displacing a chloro substituent on an electron-deficient heterocyclic ring. acs.org The reaction is facilitated by the acidic medium, which can activate the heterocyclic substrate towards nucleophilic attack. acs.org

The general mechanism for such reactions involves the nucleophilic attack of the aniline nitrogen on the carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the final product. The presence of the benzyloxy group at the meta position of the aniline does not directly participate in resonance stabilization of the attacking nucleophile but influences its basicity and nucleophilicity.

Cross-Coupling Reactions Involving the Aniline Nitrogen and Aromatic Ring of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions through both its aniline nitrogen and its aromatic ring.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a prime example where this compound acts as the amine coupling partner. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.org For instance, this compound has been successfully coupled with various aryl halides to synthesize diarylamine derivatives. researchgate.netvulcanchem.com The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

Furthermore, the aromatic ring of this compound can be functionalized through reactions like the Suzuki-Miyaura coupling. cymitquimica.comwikipedia.orglibretexts.org This reaction typically involves the coupling of an organoboron species with an organohalide. wikipedia.org To utilize this compound in a Suzuki coupling, it would first need to be converted into an organohalide (e.g., bromo- or iodo-3-benzyloxyaniline) or an organoboron derivative. For example, regioselective bromination of this compound can provide a suitable substrate for subsequent Suzuki coupling. ucl.ac.uk A related transformation, the Sonogashira coupling, was employed in the synthesis of wedelolactone, where 2-bromo-4,5-dibenzyloxyaniline was coupled with an alkyne. google.com

Cyclization and Annulation Reactions Employing this compound as a Key Building Block

This compound is a valuable precursor for the construction of various heterocyclic scaffolds due to the strategic placement of its reactive amine and benzyloxy-substituted aromatic ring. These functionalities can be exploited in a range of cyclization and annulation strategies to build complex molecular architectures.

This compound serves as a key amine source for the synthesis of isoxazole-3-carboxamide (B1603040) derivatives. In a representative synthesis, 5-substituted isoxazole-3-carboxylic acids are coupled with this compound using a peptide coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nais.net.cnresearchgate.netresearchgate.net This reaction forms an amide bond between the carboxylic acid of the isoxazole (B147169) ring and the amino group of this compound. nais.net.cnresearchgate.netresearchgate.net The general procedure involves activating the carboxylic acid with the coupling reagents to form an active ester, which is then susceptible to nucleophilic attack by the aniline. nih.gov This methodology has been used to prepare a series of novel 5-substituted isoxazole-3-carboxamide derivatives. nais.net.cnresearchgate.net

The synthesis of complex fused heterocyclic systems such as imidazoquinolines, thiazoloquinolines, and naphthyridines can be achieved using this compound as a starting material. For instance, in the preparation of alkoxy-substituted thiazoloquinolines and thiazolonaphthyridines, this compound is a crucial intermediate. google.com.pggoogle.com The synthesis often involves a multi-step sequence where the aniline nitrogen participates in the formation of one of the heterocyclic rings. In one patented procedure, this compound is reacted with another component in methanol (B129727), followed by heating, to construct a key intermediate for these fused systems. google.com.pggoogle.com

Similarly, in the synthesis of alkoxy-substituted imidazoquinolines, this compound can be used in place of other aniline derivatives to introduce the benzyloxy moiety at the desired position of the quinoline (B57606) ring system. googleapis.com The construction of these scaffolds often relies on well-established named reactions for quinoline synthesis, such as the Skraup-Doebner-Von Miller reaction or the Friedländer annulation, adapted for the specific substrates. researchgate.net

Phthalazine (B143731) derivatives, which are bicyclic aromatic compounds containing two adjacent nitrogen atoms in one of the rings, can be synthesized using precursors derived from this compound. While direct cyclization of this compound itself into a phthalazine is not a common route, it can be incorporated into one of the starting materials. The synthesis of phthalazines often involves the condensation of a hydrazine (B178648) derivative with a suitable 1,2-dicarbonyl compound or its equivalent. nih.govresearchgate.netfayoum.edu.eg For example, an o-aroylbenzoic acid can be cyclized with hydrazine to form a phthalazinone. researchgate.net By strategically incorporating the this compound moiety into the aroylbenzoic acid structure, phthalazine derivatives bearing the benzyloxy substituent can be prepared.

This compound is a key building block in the synthesis of indole (B1671886) and dioxancarbazole frameworks. A modified Bischler indole synthesis provides a route to substituted indoles. This reaction typically involves the reaction of an arylamine with an α-halo- or α-hydroxyketone. In a specific application, this compound was reacted with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860) to synthesize a substituted indole precursor. ub.edu The reaction proceeds through an initial N-alkylation of the aniline followed by an acid-catalyzed cyclization and dehydration. A similar strategy has been used to prepare 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole through the cyclization of an N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone intermediate in the presence of p-benzyloxyaniline hydrochloride. google.com

Furthermore, dioxancarbazole scaffolds have been synthesized from this compound. The synthesis involves a Bischler-type reaction between the aniline and a bromoketoester, leading to the formation of the carbazole (B46965) ring system fused with a dioxan ring. ub.edu This demonstrates the versatility of this compound in constructing complex, polycyclic heterocyclic systems.

Derivatization Towards Squaraine-based Systems

The synthesis of squaraine dyes involves the reaction of squaric acid or its derivatives with electron-rich aromatic compounds, such as anilines. wikipedia.org this compound, with its nucleophilic amino group, can be utilized as a precursor in the formation of squaraine dyes. These dyes are characterized by a unique four-membered aromatic ring system derived from squaric acid and exhibit strong absorption and fluorescence in the red and near-infrared regions. wikipedia.org

The general synthesis of symmetrical squaraine dyes involves the condensation of squaric acid with two equivalents of an aniline derivative. nih.govencyclopedia.pub In the case of this compound, the reaction would proceed via electrophilic aromatic substitution, where the electron-rich aniline derivative attacks the electron-deficient squaric acid. wikipedia.org This typically occurs in a solvent system like a mixture of toluene (B28343) and butanol, which facilitates the azeotropic removal of water. encyclopedia.pub The reaction can be catalyzed by the addition of a base such as triethylamine. nih.gov

Unsymmetrical squaraine dyes can also be synthesized using derivatives of squaric acid. nih.gov One strategy involves reacting a 3,4-dialkoxy-cyclobut-3-ene-1,2-dione with one equivalent of an activated aromatic compound to form a semi-squaraine intermediate. nih.gov This intermediate can then be reacted with a different nucleophile, such as this compound, to generate the unsymmetrical squaraine dye. nih.gov Another approach to unsymmetrical squaraines involves the use of 3,4-dichlorocyclobut-3-ene-1,2-dione. nih.gov

The derivatization of this compound into squaraine-based systems allows for the development of functional dyes with potential applications in biomedical imaging and as sensors, owing to their distinct photophysical properties. wikipedia.orgnih.gov For instance, squaraine dyes have been explored for their potential in pH monitoring. ingentaconnect.com

Deprotection Strategies for the Benzyloxy Group in this compound Derivatives

The benzyl (B1604629) ether in this compound derivatives serves as a protecting group for the phenolic hydroxyl group. Its removal, or debenzylation, is a crucial step in many synthetic pathways to unveil the free phenol (B47542). Several methods are available for this transformation, with catalytic hydrogenation being one of the most common. organic-chemistry.orgthalesnano.com

Catalytic Hydrogenation: This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgthalesnano.com The reaction is generally carried out under mild conditions and provides the deprotected alcohol and toluene as a byproduct. organic-chemistry.org A key advantage of this method is its efficiency and the clean nature of the reaction. thalesnano.com Continuous flow hydrogenation systems, like the H-Cube®, have been shown to be effective for O-debenzylation reactions, offering high conversion rates. thalesnano.com

Catalytic Transfer Hydrogenation: For substrates containing other reducible functional groups that might not be compatible with direct hydrogenation, catalytic transfer hydrogenation offers a milder alternative. organic-chemistry.orgnih.gov This technique utilizes a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include formic acid, triethylsilane, and 1,4-cyclohexadiene. organic-chemistry.orgnih.gov The in situ generation of hydrogen allows for rapid and efficient debenzylation under neutral conditions. nih.gov For example, palladium on carbon with formic acid can be used for the rapid removal of O-benzyl groups. organic-chemistry.org Similarly, triethylsilane in the presence of Pd/C also facilitates efficient deprotection. nih.gov

Acid- and Base-Mediated Deprotection: While strong acids can cleave benzyl ethers, this method is limited to substrates that are not acid-sensitive. organic-chemistry.org Alternatively, certain substituted benzyl ethers can be cleaved under specific conditions. For instance, p-methoxybenzyl (PMB) ethers are susceptible to cleavage by oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org

Other Deprotection Methods:

Oxidative Deprotection: A nitroxyl (B88944) radical can catalyze the oxidative deprotection of benzyl groups in the presence of phenyl iodonium (B1229267) bis(trifluoroacetate). organic-chemistry.org Another method involves the use of a bromo radical generated from the oxidation of bromide under mild conditions. organic-chemistry.org

Reductive Deprotection with Nickel Boride: An inexpensive and efficient method for the deprotection of benzyloxycarbonyl (Cbz) protected phenols involves the use of nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165) in methanol at room temperature. researchgate.net

Chemoselective Deprotection: In the presence of various functional groups, a combination of BCl₃ and pentamethylbenzene (B147382) as a cation scavenger can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

| Reagent/Catalyst | Conditions | Substrate Compatibility | Reference |

| Pd/C, H₂ | Mild temperature and pressure | Sensitive to other reducible groups | organic-chemistry.orgthalesnano.com |

| Pd/C, Formic Acid | Room temperature | Good for many functional groups | organic-chemistry.org |

| Pd/C, Triethylsilane | Mild, neutral conditions | Good for many functional groups | nih.gov |

| BCl₃, Pentamethylbenzene | Low temperature | High chemoselectivity | organic-chemistry.org |

| Nickel Boride | Room temperature | Good for Cbz-protected phenols | researchgate.net |

| DDQ | Photoirradiation or standard | p-Methoxybenzyl ethers | organic-chemistry.org |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is influenced by the presence of both the amino and benzyloxy groups, which can direct the outcome of chemical reactions in terms of chemo-, regio-, and stereoselectivity.

Chemoselectivity: In reactions where multiple functional groups could potentially react, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, during the hydrogenation of a molecule containing both a nitro group and a benzyloxy group, the conditions can be tuned to selectively reduce the nitro group without cleaving the benzyl ether. The choice of catalyst and reaction conditions is crucial. For example, in the hydrogenation of 1-benzyloxy-3-nitrobenzene, using a nickel catalyst can lead to the formation of this compound, while palladium on carbon can also achieve this transformation with high yield. mdpi.com Conversely, under different hydrogenation conditions, both the nitro group and the benzyl ether can be reduced. The presence of inhibitors like ammonia (B1221849) or pyridine (B92270) can prevent the cleavage of benzyl ethers during catalytic hydrogenation while allowing for the reduction of other functionalities like olefins or azides. organic-chemistry.org

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In electrophilic aromatic substitution reactions of this compound, the positions ortho and para to the activating amino and benzyloxy groups are favored. The specific outcome will depend on the nature of the electrophile and the reaction conditions. The directing effects of both the amino and benzyloxy groups will influence the position of substitution on the aromatic ring.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, reactions involving its derivatives can lead to the formation of chiral centers. The stereochemical outcome of such reactions can be influenced by various factors. For example, in the Staudinger reaction to form β-lactams, the stereochemistry (cis or trans) of the product can be controlled by the reaction conditions, including the order of addition of reagents and the temperature. tandfonline.com Similarly, in the reductive ring-opening of benzylic epoxides, the use of a suitable catalyst can lead to the formation of a specific enantiomer with high stereoselectivity. sigmaaldrich.com

The interplay of these selectivity principles is fundamental in designing synthetic routes that utilize this compound to produce complex molecules with well-defined structures.

Applications of 3 Benzyloxyaniline in Specialized Organic and Materials Synthesis

Development of Pharmaceutical Intermediates and Lead Compounds

3-Benzyloxyaniline is a versatile building block in the synthesis of a wide array of organic materials. chemimpex.com Its unique chemical structure, featuring a benzyl (B1604629) ether functional group, enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in the development of pharmaceuticals. chemimpex.com This compound is frequently employed in medicinal chemistry and pharmaceutical development, serving as a key precursor for more complex molecules with potential therapeutic applications. chemimpex.comcymitquimica.commusechem.com

The presence of the benzyloxy group offers steric bulk and lipophilicity, which can influence the reactivity and solubility of derivative compounds. It can also act as a protective group for the hydroxyl functionality during multi-step synthetic sequences.

Research has demonstrated the use of this compound in the synthesis of various pharmaceutical intermediates. For instance, it is a key starting material for the preparation of 3-(benzyloxy)benzenethiol, an important intermediate for a number of pharmaceutical drugs. google.comgoogle.com It has also been utilized in the synthesis of quinoline (B57606) derivatives with potential anti-inflammatory, antifungal, antiparasitic, and anticancer activities. google.comgoogle.com Furthermore, derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines, including breast, lung, colon, and cervical cancer.

The compound's ability to participate in electrophilic aromatic substitution reactions allows for the strategic introduction of other functional groups, facilitating the creation of diverse and complex molecular structures for drug discovery. chemimpex.com For example, it has been used in the synthesis of N′-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, which have been evaluated as potential anti-HCV agents. brieflands.com

The following table provides examples of pharmaceutical intermediates and derivatives synthesized using this compound:

| Intermediate/Derivative | Application/Significance |

| 3-(Benzyloxy)benzenethiol | Key intermediate for various pharmaceutical drugs. google.comgoogle.com |

| Substituted Quinolin-4-amine Compounds | Investigated for anti-inflammatory, antifungal, antiparasitic, and anticancer activity. google.comgoogle.com |

| N′-Arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide Derivatives | Evaluated as potential anti-HCV agents. brieflands.com |

| 2-hydroxyl-4-benzyloxybenzyl aniline (B41778) derivatives | Investigated as multifunctional agents for Parkinson's disease treatment. researchgate.net |

Synthesis of Agrochemical Constituents and Active Ingredients

This compound serves as a crucial intermediate in the synthesis of various agrochemical constituents. chemimpex.comcymitquimica.com Its structural features are leveraged to create new molecules with potential applications in agriculture. chemimpex.com The compound's versatility in organic synthesis makes it a valuable building block for developing active ingredients in pesticides and other crop protection products. chemimpex.comlookchem.com

Research has shown that N-arylpyrazoles, a class of heterocyclic compounds with significant importance in the agrochemical industry, can be synthesized from anilines like this compound. rsc.org These compounds are known to interact with various biological targets, suggesting their potential as active ingredients in agrochemicals. rsc.org For instance, this compound has been used in the preparation of dicyanohydrazones, which are precursors to N-arylpyrazoles. rsc.org

The development of novel agrochemicals often involves the creation of diverse molecular libraries to screen for biological activity. The adaptability of this compound in synthetic pathways allows for the generation of a range of derivatives for such screening programs. rsc.org

Utilization in the Creation of Advanced Dyes and Pigments

This compound is utilized as an intermediate in the production of dyes and pigments. chemimpex.comlookchem.com The aniline component of the molecule is a well-known precursor for various classes of dyes, and the benzyloxy group can modify the properties of the final colorant. justdial.com

While direct examples of specific dyes synthesized from this compound are not extensively detailed in the provided search results, the general application of aniline derivatives in the dye industry is well-established. justdial.com Aniline and its derivatives are fundamental in the synthesis of azo dyes, which are a major class of colorants used in the textile and printing industries. justdial.com The chemical reactivity of the amino group on the aniline ring allows for diazotization and coupling reactions, which are central to the formation of the chromophoric azo group. rsc.org

The incorporation of the benzyloxy group can influence the final color, fastness, and solubility of the dye.

Role in the Engineering of Specialty Polymers and Coatings

This compound functions as a building block in the creation of specialty polymers and coatings. chemimpex.com Its bifunctional nature, possessing both an amine and a benzyloxy group, allows it to be incorporated into polymer chains through various polymerization techniques. chemimpex.comambeed.com The properties of the resulting polymers, such as thermal stability and solubility, can be tailored by the inclusion of the this compound monomer. chemimpex.com

The aromatic nature of the compound can contribute to the rigidity and thermal resistance of the polymer backbone. The benzyloxy group can also influence the polymer's solubility in organic solvents and its compatibility with other materials in a coating formulation. This makes it a candidate for developing materials with unique properties for applications in adhesives and advanced coatings. chemimpex.com

Integration into the Design and Synthesis of Fluorescent Chemosensors for Ion and Molecule Recognition

This compound has been utilized in the synthesis of fluorescent chemosensors, which are molecules designed to detect specific ions or molecules through a change in their fluorescence properties. psu.edu These sensors are valuable tools in various fields, including analytical chemistry and biology. nih.govnih.gov

A notable application of this compound is in the creation of squaraine-based fluorescent chemosensors for pH. psu.edu In this work, this compound was a key starting material in a multi-step synthesis to produce a water-soluble squaraine dye that exhibits a significant change in fluorescence intensity in response to pH changes in aqueous solutions. psu.edu This demonstrates the role of this compound in constructing the core structure of a complex fluorescent probe.

The development of fluorescent chemosensors is an active area of research, with applications in detecting biologically relevant cations and other analytes. nih.govnih.govnih.gov

Contributions to Combinatorial Chemistry Libraries for Drug Discovery

This compound is a valuable building block for the generation of combinatorial chemistry libraries, which are large collections of structurally related compounds synthesized simultaneously. googleapis.comnih.govvipergen.com These libraries are instrumental in the drug discovery process, allowing for the high-throughput screening of many compounds to identify potential new drug leads. nih.govresearchgate.netstanford.edu

The utility of this compound in this context stems from its ability to be readily incorporated into various molecular scaffolds. For example, it has been used in the synthesis of benzimidazole (B57391) derivatives and their combinatorial libraries. googleapis.com In one documented process, this compound is condensed with another reagent and then subjected to a series of reactions to form a benzimidazole core, which can be further diversified by coupling with different amines to generate a library of compounds. googleapis.com

The "split-pool" synthesis strategy is a common method for creating large "one-bead one-compound" (OBOC) libraries, and building blocks like this compound are suitable for such solid-phase synthesis approaches. nih.govchem960.com The generation of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to find molecules with desired biological activities. vipergen.comresearchgate.netgoogle.com

Research on Biological and Pharmacological Activities of 3 Benzyloxyaniline Derivatives

Investigations into Anti-cancer Activities of Derivatives

The quest for novel and effective anti-cancer agents has led to the investigation of 3-benzyloxyaniline derivatives, which have shown promising cytotoxic effects against several human cancer cell lines.

A notable study involved the synthesis of 4-anilinoquinolinylchalcone derivatives, where this compound was used as a key intermediate. ontosight.aigoogle.com One of these derivatives, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, demonstrated high cytotoxicity in breast cancer cells (MDA-MB-231) while exhibiting low toxicity towards normal lung cells (MRC-5). ontosight.aigoogle.com Further investigation into its mechanism revealed that this compound induces apoptosis in breast cancer cells by causing ATP depletion and triggering the activation of caspase 3/7 in a reactive oxygen species (ROS)-dependent manner. ontosight.ai

Other research has highlighted the efficacy of various derivatives against a panel of cancer cell lines, including MCF-7 (breast), A549 (non-small cell lung), HCT-116 (colon), and SiHa (cervical). For instance, certain 3'- (4- (benzyloxy)phenyl)-1'-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole derivatives have been evaluated for their anticancer properties. Similarly, new 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives have been synthesized and tested against HeLa (cervical), A549 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines, with some compounds showing potent cytotoxic activity. researchgate.net

Furthermore, a series of 5-arylthieno[2,3-d]pyrimidines, designed based on the structural features of the kinase inhibitor lapatinib (B449) and incorporating a benzyloxyaniline moiety, exhibited significant antitumor activity against the MCF-7 breast cancer cell line. nih.gov The most potent of these compounds displayed IC₅₀ values in the nanomolar range, comparable to lapatinib itself. nih.gov Research into benzothiazole (B30560) aniline (B41778) (BTA) ligands and their platinum (II) complexes, some derived from this compound, has also identified compounds with better cytotoxicity than cisplatin (B142131) against liver, breast, lung, prostate, kidney, and brain cancer cells. researchgate.net Specifically, certain BTA ligands and their platinum complexes showed selective inhibitory activities against liver cancer cells. researchgate.net

Table 1: Anti-cancer Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast), Huh-7 (Liver) | High cytotoxicity in breast cancer, low in normal cells; induces apoptosis via ROS and ATP depletion. | ontosight.aigoogle.com |

| 5-Arylthieno[2,3-d]pyrimidines | MCF-7 (Breast) | Potent antitumor activity with IC₅₀ values in the nanomolar range. | nih.gov |

| Benzothiazole Aniline (BTA) Complexes | Liver, Breast, Lung, Prostate, Kidney, Brain | Selective inhibitory activity against liver cancer cells, superior cytotoxicity to cisplatin in some cases. | researchgate.net |

| 1,2,3-Triazole Linked Tetrahydrocurcumin | HCT-116 (Colon), A549 (Lung) | Potent cytotoxic activity; compound 4g arrested the cell cycle at the G1 phase in HCT-116 cells. | researchgate.net |

Research on HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Derived from this compound

The this compound scaffold has been effectively utilized in the design of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in highly active antiretroviral therapy (HAART) for the management of HIV/AIDS.

A significant study detailed the design and synthesis of a novel series of 3-benzyloxy-linked pyrimidinylphenylamine derivatives. sigmaaldrich.com Many of these compounds were found to inhibit the replication of wild-type (wt) HIV-1 in MT-4 cell cultures, with most exhibiting activity in the low micromolar range (EC₅₀ = 0.05-35 μM). sigmaaldrich.com Two compounds in particular, 8h and 8g , showed excellent antiretroviral activity against wt HIV-1 (EC₅₀ = 0.07 μM and 0.05 μM, respectively), comparable to the approved drug nevirapine (B1678648), and displayed high selectivity indices. sigmaaldrich.com An anti-HIV-1 RT assay confirmed that compound 8h targets the reverse transcriptase enzyme. sigmaaldrich.com

In another approach, researchers designed a covalent inhibitor, ZA-2 , which incorporates a this compound fragment. This compound targets the highly conserved Tyr318 residue in the NNRTI binding pocket of HIV-1 reverse transcriptase. nih.govresearchgate.netacs.org ZA-2 was found to be a potent inhibitor against the wild-type HIV-1 IIIB strain and a panel of NNRTI-resistant strains, with EC₅₀ values ranging from 11 to 246 nM. researchgate.netacs.org It demonstrated superior activity against several mutant strains compared to nevirapine and efavirenz (B1671121) and exhibited low cytotoxicity (CC₅₀ = 125 µM). researchgate.netacs.org The covalent binding of ZA-2 to the reverse transcriptase enzyme was confirmed through reverse transcriptase inhibitory assays and mass spectrometry. acs.org

Table 2: Anti-HIV-1 Activity of this compound Derivatives

| Derivative | Target | Wild-Type HIV-1 Activity (EC₅₀) | Activity Against Resistant Strains | Reference(s) |

| 3-Benzyloxy-linked pyrimidinylphenylamine (8h ) | HIV-1 RT | 0.07 μM | Not specified | sigmaaldrich.com |

| Thieno[3,2-d]pyrimidine (ZA-2 ) | HIV-1 RT (Tyr318) | 11 nM | Potent against L100I, K103N, E138K, F227L+V106A | researchgate.netacs.org |

Studies on Immunomodulatory Effects and Cytokine Biosynthesis Modulation

Derivatives of this compound have been investigated for their ability to modulate the immune system. Certain compounds have been identified as immune response modifiers capable of inducing the production of key cytokines.

A patent describes a class of alkoxy-substituted thiazoloquinolines and thiazolonaphthyridines, for which this compound is a potential starting material, as potent immunomodulators. google.com.pggoogle.com These compounds were found to modulate cytokine biosynthesis by inducing the production of interferon-α (IFN-α) and/or tumor necrosis factor-α (TNF-α) in human cells. google.com.pg The induction of these cytokines is a critical component of the innate and adaptive immune responses, making these compounds potentially useful in the treatment of viral diseases and certain types of tumors that respond to immune system stimulation. google.com.pg

Exploration of Antiparasitic Potentials, particularly against Protozoa (e.g., Tritrichomonas foetus)

The unique metabolic pathways of parasitic protozoa present viable targets for drug development. Research has shown that this compound derivatives can effectively inhibit the growth of these parasites.

One study focused on substituted 4-phthalimidocarboxanilides as inhibitors of purine (B94841) salvage phosphoribosyltransferases, enzymes essential for parasite survival but absent in mammals. google.com Tritrichomonas foetus, a protozoan causing urogenital trichomoniasis in cattle, relies on the enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). google.com A derivative of this compound, compound Ia(1) , was identified as an inhibitor of T. foetus HGXPRT with an IC₅₀ value of 16 μM. google.com Further modifications led to compounds with a tenfold increase in affinity for the enzyme, demonstrating the potential of this chemical class for treating diseases caused by such parasitic protozoa. google.com

Other studies have explored the antiparasitic activity of this compound derivatives against different protozoa. Indazole derivatives have shown activity against various Leishmania species. mdpi.com Specifically, 3-alkoxy-1-benzyl-5-nitroindazole derivatives were active against the promastigote and amastigote stages of L. amazonensis, L. infantum, and L. mexicana. mdpi.com Additionally, a cross-screening of kinase inhibitors identified compounds with a 4-benzyloxyaniline "head" group as having potent activity against Leishmania major, Trypanosoma brucei rhodesiense, and Plasmodium falciparum. nih.gov

Analysis of Antimicrobial, Anti-inflammatory, and Antioxidant Properties

Beyond their specific applications in cancer and infectious diseases, this compound derivatives have been evaluated for broader antimicrobial, anti-inflammatory, and antioxidant activities.

Antimicrobial Activity: Research into new tetracyclic quinobenzothiazine derivatives, synthesized from 3-alkoxy anilines including this compound, has revealed significant antimicrobial properties. mdpi.com One compound, 9-Benzyloxy-5-methyl-12H-quino[3,4-b] google.com.pgmdpi.combenzothiazinium chloride (6j ), demonstrated the highest activity against a wide spectrum of tested microbes, including antistaphylococcal activity comparable to clinically used antibiotics, especially against MRSA isolates. mdpi.com

Anti-inflammatory and Antioxidant Properties: The potential anti-inflammatory and antioxidant effects of this compound derivatives have also been noted. Research on 2-hydroxyl-4-benzyloxybenzyl aniline derivatives for Parkinson's disease treatment indicated that these compounds possess high antioxidant activity and the ability to mitigate neuroinflammation by suppressing the NF-κB pathway. researchgate.net Schiff bases derived from this compound have also been suggested to have diverse biological effects, including antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net The antioxidant activity of such derivatives is often attributed to their ability to scavenge free radicals. nih.gov

Research into Enzyme Inhibition Mechanisms (e.g., Phosphoribosyltransferases)

The therapeutic effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes critical to disease pathogenesis.

As mentioned previously, a key mechanism in their antiparasitic activity against Tritrichomonas foetus is the inhibition of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT). google.com This enzyme is vital for the purine salvage pathway of the parasite. By inhibiting HGXPRT, the derivatives effectively block the parasite's ability to synthesize necessary purine nucleotides, leading to its death. google.com

In the context of cancer, some aroyl(aryl)pyrrole (ARAP) derivatives synthesized from this compound have been found to be potent inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting tubulin assembly, these compounds interfere with mitosis and lead to cancer cell death. One such derivative, compound 28 , was the most potent tubulin assembly inhibitor among the series tested, with an IC₅₀ of 0.86 μM. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

In the development of anticancer agents, SAR studies on aroyl(aryl)pyrrole derivatives revealed that substituents on both the aroyl and aryl moieties significantly impact the inhibition of tubulin polymerization and cancer cell growth. nih.gov For derivatives of 1-(3-aminophenyl)pyrrole, several compounds potently inhibited tubulin polymerization with IC₅₀ values under 2.5 μM. nih.gov

For antiparasitic agents targeting T. foetus, SAR analysis of 4-phthalimidocarboxanilides showed that while the initial this compound derivative was active, modifications to the benzyloxy group, such as adding a bromo substituent, could increase the affinity for the target enzyme, HGXPRT, by tenfold. google.com

In the context of antimicrobial activity, the position of the benzyloxy substituent on the quinobenzothiazinium system was found to be critical. mdpi.com Substitution at the 9-position of the tetracyclic system generally resulted in higher activity compared to substitution at other positions, indicating a clear positional preference for optimal antimicrobial effect. mdpi.com

Computational and Theoretical Studies on 3 Benzyloxyaniline and Its Analogues

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques in drug discovery and molecular biology. openaccessjournals.comnih.gov Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com These methods are frequently applied to 3-benzyloxyaniline analogues to explore their potential as therapeutic agents.

Research Findings:

Ribonucleotide Reductase (RR) Inhibition: A series of 3-benzyloxyhydantoin derivatives were evaluated as potential anticancer agents. Molecular docking studies were used to investigate their binding to ribonucleotide reductase (RR). The findings indicated that modifications at the C5 position of the hydantoin (B18101) scaffold, such as adding isopropyl or isobutyl groups, were favorable for increasing binding affinity to the RR active site and enhancing antiproliferative activity. nih.gov

EGFR-TK and B-RAF Kinase Inhibition: Novel 3-benzyl-substituted-4(3H)-quinazolinone analogues, which share structural similarities with benzyloxyaniline derivatives, were designed as potential antitumor agents. Molecular docking was performed to study their interaction with the ATP binding sites of EGFR-TK and B-RAF kinase. The results showed that some analogues exhibited a binding mode similar to the known inhibitor erlotinib (B232) in EGFR-TK, while others showed binding patterns similar to PLX4032 in B-RAF kinase, suggesting a mechanism for their observed anticancer activity. nih.gov

HCV NS5B Polymerase Inhibition: In a study focused on developing anti-HCV agents, N′-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were designed. A docking model was generated to investigate the binding modes of these compounds with the active site of the HCV NS5B polymerase. The modeling suggested that the compounds could interact with key residues and magnesium ions within the active site, providing a structural basis for their inhibitory action. brieflands.com

Tubulin Interaction: The binding of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amine analogues to the colchicine (B1669291) binding site of tubulin was investigated using molecular docking. The compounds demonstrated effective binding affinities. Subsequent molecular dynamics simulations were used to assess the conformational stability of the protein-ligand complexes, and MM/GBSA calculations provided binding energy estimates, further validating the potential of these compounds as tubulin inhibitors. researchgate.net

Antibacterial Targets: A Schiff base derived from this compound was docked to proteins from S. aureus and B. subtilis. The study reported favorable binding energies, suggesting potential antibacterial activity through the inhibition of these key bacterial proteins. researchgate.net

Table 1: Examples of Molecular Docking Studies on this compound Analogues

| Analogue Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| 3-Benzyloxyhydantoins | Ribonucleotide Reductase (RR) | Modification at the C5 position of the hydantoin ring improved binding affinity. | nih.gov |

| 3-Benzyl-4(3H)quinazolinones | EGFR-TK, B-RAF Kinase | Compounds showed binding modes similar to known inhibitors like erlotinib. | nih.gov |

| 6-Benzyloxy-4-oxo-quinolines | HCV NS5B Polymerase | Docking suggested interaction with key residues in the enzyme's active site. | brieflands.com |

| 3-Benzyl-1H-1,2,4-triazol-5-amines | Tubulin | MD simulations confirmed the stability of the ligand-protein complex. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org By identifying key molecular descriptors—physicochemical properties or theoretical parameters—QSAR can predict the activity of new, untested compounds. wikipedia.orgchemmethod.com This approach is valuable for screening virtual libraries of compounds and prioritizing synthesis efforts.

For aniline (B41778) derivatives, QSAR models have been developed to predict a range of biological activities, from anticancer and antimicrobial effects to specific enzyme inhibition. chemmethod.com These models typically take the form of a mathematical equation:

Activity = f (molecular descriptors) + error wikipedia.org

Research Findings:

General Aniline Derivatives: QSAR models have been constructed for various phenol (B47542) and aniline derivatives to predict their toxicity against algal species. These models often use 2D descriptors and partial least squares (PLS) regression to establish a robust correlation between structure and ecotoxicity. researchgate.net

Anti-HIV Activity: A QSAR study was applied to a series of diarylaniline analogues to predict their anti-HIV-1 activity. Methods like multiple linear regression (MLR) and artificial neural networks (ANN) were used to build a correlation between physicochemical descriptors and biological efficacy, leading to models that could predict the activity of new compounds in this class. chemmethod.com

Antifungal Activity: In a study on 2-aminobenzothiazole (B30445) derivatives, which can be considered structural analogues, QSAR and docking studies identified lipophilicity and steric hindrance as the main molecular determinants affecting their antifungal activity. ucl.ac.be A benzyloxy derivative showed particularly high activity against several Candida species. ucl.ac.be

Model Validation: A crucial aspect of QSAR modeling is validation to ensure predictive power. For instance, in a QSAR model for benzodiazepine (B76468) derivatives, a training set was used to generate a model with a high correlation coefficient (R² = 0.90), which was then validated with a test set, also showing good correlation (R² = 0.86). nih.gov This process ensures the model's ability to make reliable predictions for new compounds. nih.gov

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies use quantum chemical calculations to map out the energy landscape of a chemical reaction. This involves identifying reactants, products, intermediates, and transition states to understand the reaction pathway and determine the rate-limiting step. Such studies, often employing Density Functional Theory (DFT), provide deep insights into how reactions involving anilines proceed.

Key Concepts in Theoretical Mechanistic Studies:

Reaction Intermediates: Stable or semi-stable species formed during the conversion of reactants to products (e.g., Wheland complex in electrophilic substitution). tsijournals.com

Transition States (TS): The highest energy point along the reaction coordinate between two intermediates or between reactants and products. The energy of the TS determines the activation energy of the step.

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower activation energy corresponds to a faster reaction rate.

Research Findings on Aniline Reactions:

Schiff Base Formation: The mechanism of Schiff base formation between para-substituted anilines and aldehydes has been studied theoretically. These studies show the reaction proceeds in two main steps: (1) formation of a carbinolamine intermediate and (2) dehydration of this intermediate to form the final imine. eijppr.com Calculations revealed that the dehydration step is typically the rate-determining step of the reaction. eijppr.com The participation of a water molecule to facilitate proton transfer is also a key mechanistic feature identified through these studies. eijppr.com

Electrophilic Chlorination: The mechanism of electrophilic chlorination of aniline has been investigated using DFT. The study confirmed that the orientation of the substitution (ortho, meta, or para) depends on the stability of the Wheland intermediate. Calculations of the energy profile showed that the limiting step of the reaction is the transformation of the sigma complex to the pi complex via a transition state. The results demonstrated that substitution at the ortho and para positions is kinetically favored over meta substitution. tsijournals.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and predict the reactivity of molecules like this compound. 3ds.com By calculating various molecular properties and orbitals, researchers can gain a fundamental understanding of a molecule's chemical behavior. ornl.gov

Key Calculated Parameters:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps predict sites for chemical reactions.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule, helping to identify reactive sites. researchgate.net

Research Findings:

Frontier Orbitals and Reactivity: Quantum chemical calculations on Schiff base analogues derived from benzyloxy structures have been performed using DFT methods like B3LYP. researchgate.netepstem.net These studies calculate HOMO and LUMO energies and the energy gap to assess the molecule's reactivity pattern. researchgate.net

Stability and Geometry: DFT calculations have been used to explore the stability and geometry of supramolecular complexes involving triphenylamine (B166846) (TPA) derivatives, which are structurally related to benzyloxyanilines through the presence of aromatic ether linkages. These calculations help in understanding the intermolecular interactions, such as hydrogen bonding, that dictate the formation of functional materials. rsc.org

Reaction Modeling: DFT has been used to model the S(N)2 intramolecular rearrangement of complex heterocyclic systems in different solvents, including ionic liquids. These studies help elucidate how the electronic structure influences reactivity under various reaction conditions. nih.gov

Table 2: Representative Quantum Chemical Data for Aniline Analogues

| Parameter | Significance | General Finding for Aniline Analogues | Reference |

|---|---|---|---|

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | The nitrogen atom and the aromatic ring are primary sites of high HOMO density. | researchgate.netepstem.net |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | LUMO orbitals are often distributed over the aromatic system. | researchgate.netepstem.net |

| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. Substituents on the aniline ring can modulate this gap. | researchgate.net |

| MEP Map | Visualizes electrophilic and nucleophilic sites. | Negative potential (red/yellow) is typically found around the nitrogen and oxygen atoms, indicating sites for electrophilic attack. | researchgate.net |

Prediction of Applicability Domain in Ecotoxicological Modeling

When using QSAR models for regulatory purposes, such as predicting the environmental toxicity of chemicals, it is essential to define their Applicability Domain (AD). europa.eu The AD is the chemical space of structures, physicochemical properties, and mechanisms of action for which the model provides reliable predictions. europa.eu Making predictions for chemicals that fall outside the AD can lead to inaccurate and unreliable results.

For aromatic amines like this compound, ecotoxicological QSAR models are used to predict endpoints such as aquatic toxicity. researchgate.netspringernature.com The OECD has established principles for the validation of QSAR models, which state that a defined AD is a mandatory requirement for a model to be used in a regulatory context. europa.eueuropa.eu

Defining the Applicability Domain:

The AD can be defined using several methods:

Range-based methods: Based on the minimum and maximum values of the model descriptors in the training set. A new chemical is inside the AD if its descriptor values fall within these ranges. biorxiv.org

Distance-based methods: Based on the distance of a chemical to the chemicals in the training set in descriptor space (e.g., Euclidean or Mahalanobis distance).

Geometrical methods: Using approaches like Principal Component Analysis (PCA) to define the multidimensional space occupied by the training set.

Structural similarity: Comparing the structural fragments of a query chemical to those present in the training set. sftox.com

Research Context:

Ecotoxicity of Aromatic Amines: Aromatic amines are an important class of industrial chemicals, and their potential for mutagenicity and ecotoxicity has been extensively studied with QSAR. springernature.comqsardb.org Defining the AD is critical for these models to ensure that predictions for new or untested amines are trustworthy. qsardb.org

Improving Model Performance: Studies have shown that applying AD information significantly improves the predictive performance of QSAR models. When predictions are limited to compounds that fall within the AD, the accuracy and sensitivity of the models increase. sftox.com

Data Gaps: In ecotoxicology, QSAR models with well-defined ADs are crucial for filling data gaps for the vast number of chemicals that lack experimental data, thereby supporting risk assessment and prioritization efforts without extensive animal testing. bonviewpress.comrsc.org

Advanced Spectroscopic and Analytical Research Methodologies Applied to 3 Benzyloxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.researchmap.jpemerypharma.comwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including 3-benzyloxyaniline and its derivatives. conductscience.com By providing information about the chemical environment, connectivity, and spatial arrangement of atoms, NMR allows for unambiguous structure determination and differentiation between isomers. conductscience.compearson.com

¹H NMR Spectroscopy for Isomer Differentiation.wikipedia.org

Proton (¹H) NMR spectroscopy is particularly powerful for distinguishing between isomers, which are compounds with the same molecular formula but different structural arrangements. pearson.compearson.com The chemical shift of a proton is highly sensitive to its electronic surroundings, which are influenced by the positions of substituents on an aromatic ring. pressbooks.publibretexts.org In the case of benzyloxyaniline isomers, the substitution pattern on the aniline (B41778) ring will result in distinct chemical shifts and splitting patterns for the aromatic protons. oxinst.comnews-medical.net

For this compound, the protons on the aniline ring and the benzyl (B1604629) group will exhibit characteristic signals. The benzylic protons (O-CH₂) typically appear in the range of 3.6-5.0 ppm. pdx.edu The aromatic protons will have chemical shifts in the region of 6.5-8.5 ppm. pressbooks.pub The specific splitting patterns (e.g., doublet, triplet, multiplet) arise from the coupling between neighboring non-equivalent protons and are dictated by the substitution pattern, allowing for clear differentiation from its 2- and 4-isomers. qd-latam.commagritek.com For instance, the symmetry in 4-benzyloxyaniline would lead to a simpler aromatic region in the ¹H NMR spectrum compared to the more complex patterns of the 2- and 3-isomers. oxinst.com

Table 1: Predicted ¹H NMR Data for Benzyloxyaniline Isomers

| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | Benzylic Protons (O-CH₂) Chemical Shift (ppm) |

| 2-Benzyloxyaniline (B16607) | Complex multiplet | ~5.1 |

| This compound | Complex multiplet | ~5.0 |

| 4-Benzyloxyaniline | Two distinct doublets (due to symmetry) | ~5.0 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR and 2D NMR Techniques for Connectivity Assignments.emerypharma.com